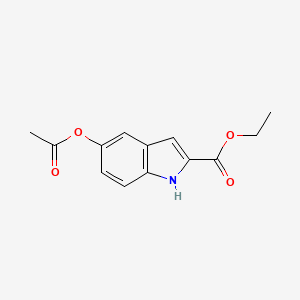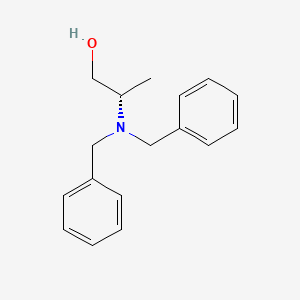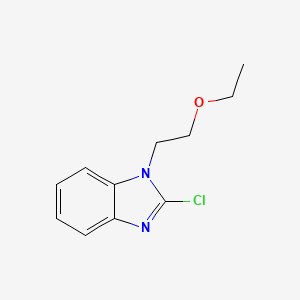
2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole
Overview
Description
2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole, also known as CEB, is a heterocyclic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a molecular formula of C11H13ClN2O and a molecular weight of 226.7 g/mol. CEB is a versatile compound, with a variety of uses in scientific research, drug development, and even in the production of pharmaceuticals.
Scientific Research Applications
H1-antihistaminic Activity
The synthesis of benzimidazole derivatives, including compounds similar to 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole, has been explored for their H1-antihistaminic activity. A study demonstrated that derivatives with a 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus exhibited potent in vivo antihistaminic activity, underlining the significance of the oxygen atom in the group for enhancing activity. One specific compound was found to be considerably more potent than chlorpheniramine maleate, a widely used antihistamine, suggesting potential clinical evaluation (R. Iemura, T. Kawashima, T. Fukuda, K. Ito, G. Tsukamoto, 1986).
Antifungal, Insecticidal, and Herbicidal Activities
Research into benzimidazole compounds has also shown them to exhibit varied biological activities, including antifungal, insecticidal, and herbicidal properties. A study synthesized benzimidazoles with different substituents, finding them to demonstrate notable antifungal activity, while others showed potential herbicidal activity, indicating their applicability in agricultural and pharmaceutical sectors (T. Hisano, M. Ichikawa, K. Tsumoto, M. Tasaki, 1982).
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant action against common pathogens such as Escherichia coli and Staphylococcus aureus. This includes research on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, indicating the potential for developing new antimicrobial agents (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).
Corrosion Inhibition
Another application of benzimidazole derivatives is in corrosion inhibition, particularly for protecting iron surfaces in acidic environments. Studies have shown that certain benzimidazole compounds are effective in inhibiting corrosion through adsorption onto the iron surface, suggesting their use in industrial applications to extend the lifespan of metal structures (K. F. Khaled, 2003).
properties
IUPAC Name |
2-chloro-1-(2-ethoxyethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-2-15-8-7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPWDHVCUXRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440767 | |
| Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
CAS RN |
87233-54-3 | |
| Record name | 2-Chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9ES7R4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

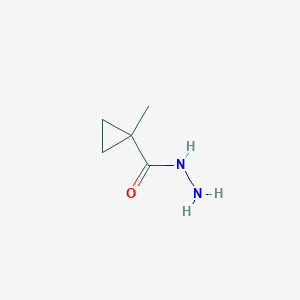
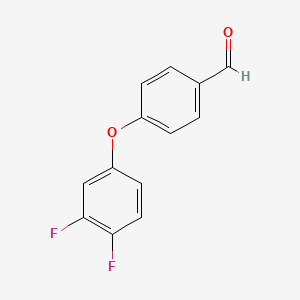
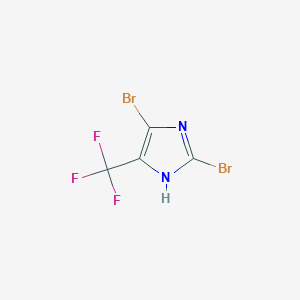
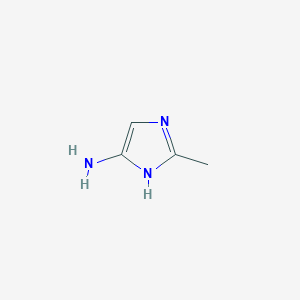
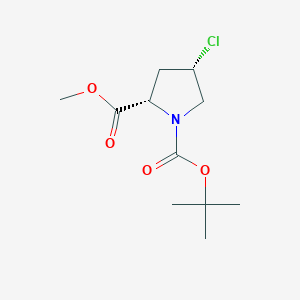
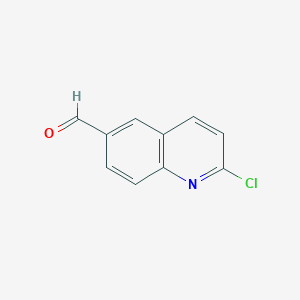
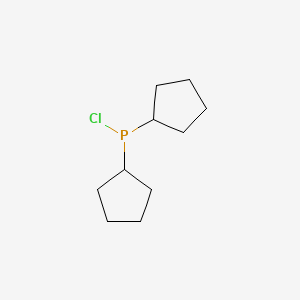
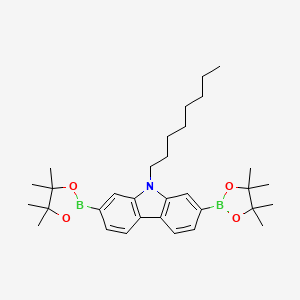
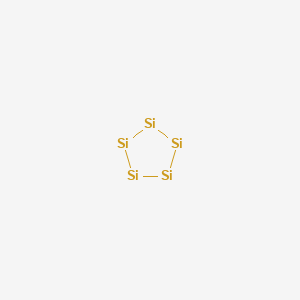
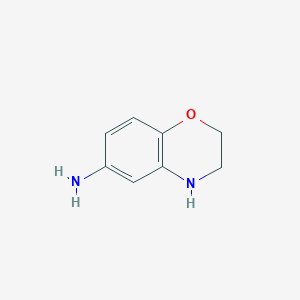
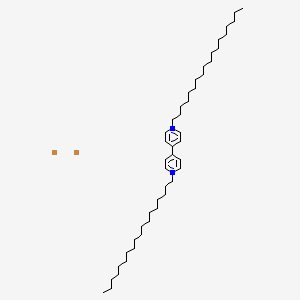
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
